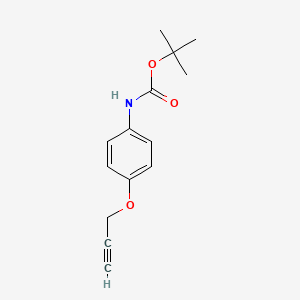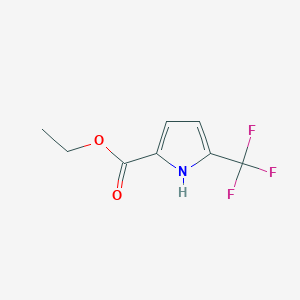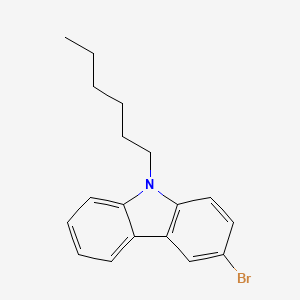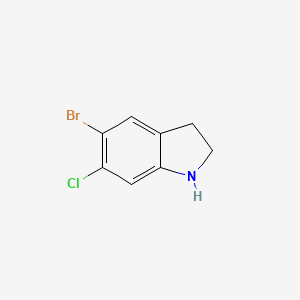
5-Bromo-6-chloroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloroindoline, also known by its IUPAC name 5-bromo-6-chloroindoline, is a compound with the molecular weight of 232.51 . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of 5-brominated spirobrassinol methyl ethers, which are similar to 5-Bromo-6-chloroindoline, has been achieved by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Molecular Structure Analysis
The InChI code for 5-Bromo-6-chloroindoline is 1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-6-chloroindoline is a powder that is stored at room temperature . It has a molecular weight of 232.51 .Scientific Research Applications
Chemical Synthesis
“5-Bromo-6-chloroindoline” is used in chemical synthesis . It is a compound with the molecular weight of 232.51 . It is stored at room temperature and comes in a physical form of powder .
Drug Discovery
The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . “5-Bromo-6-chloroindoline” is part of these libraries and is used in the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins .
Antiproliferative/Cytotoxic Activity
These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed better or comparable activity to that of cisplatin .
Antifungal Activities
Indole phytoalexins, which “5-Bromo-6-chloroindoline” is a derivative of, exhibit a wide range of antifungal activities .
Antibacterial Effect
Indole phytoalexins also have moderate antibacterial effects .
Antiprotozoal Activity
Indole phytoalexins have been shown to have antiprotozoal activity .
Anti-aggregation Effect
The anti-aggregation effect of spirobrassinin, a derivative of indole phytoalexins, was demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .
Anticancer and Antiproliferative Effects
Indole phytoalexins display anticancer and antiproliferative effects against human cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
5-bromo-6-chloro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKLLOXRLKIDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



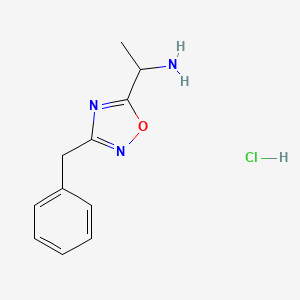
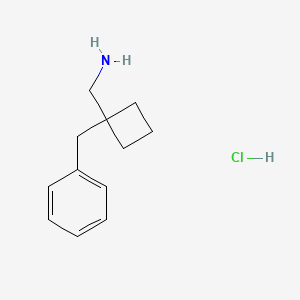

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
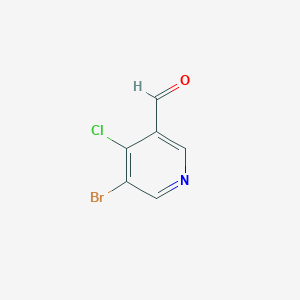
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
